Chemical structure and properties of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Chemical structure and properties of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
An In-Depth Technical Guide to R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone: A Cornerstone Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Executive Summary
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a pivotal chiral intermediate in modern synthetic organic chemistry, particularly within pharmaceutical and life sciences research. As a derivative of the biologically significant γ-butyrolactone (GBL) scaffold, this compound offers a unique combination of stereochemical purity and synthetic versatility. The presence of the bulky trityl protecting group on the primary hydroxyl function allows for highly selective manipulations at other positions of the molecule, making it an invaluable synthon for the construction of complex, enantiomerically pure target molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereochemical importance, synthesis, analytical characterization, and applications, designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Chiral γ-Butyrolactone Scaffold
The γ-butyrolactone, or 2(3H)-furanone, ring is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and FDA-approved drugs.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1] The stereochemistry of substituents on the lactone ring is often critical for biological function, as enantiomers of a chiral drug can possess vastly different pharmacodynamic and pharmacokinetic profiles.[2]
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, also known by its synonym (R)-(-)-γ-Trityloxymethyl-γ-butyrolactone, capitalizes on this principle. It serves as a protected, enantiopure source of a C5 building block, enabling chemists to introduce a specific stereocenter into a target molecule with high fidelity. The strategic use of the trityl group provides robust protection under a variety of reaction conditions while allowing for selective deprotection under mild acidic treatment, a cornerstone of modern multi-step synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is essential for its effective use in the laboratory.
Chemical Structure:
-
2D Structure: (Image of the 2D chemical structure of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone)
-
IUPAC Name: (5R)-5-[(Trityloxy)methyl]dihydrofuran-2(3H)-one
-
Common Synonyms: R(-)-γ-Trityloxymethyl-γ-butyrolactone, (R)-(-)-G-Trityloxymethyl-g-butyrolactone[3]
-
CAS Number: 78158-90-4[4]
-
Molecular Formula: C₂₄H₂₂O₃[3]
-
Molecular Weight: 358.43 g/mol [3]
Physicochemical Data Summary:
| Property | Value | Source |
| Physical Form | White to off-white solid | Typical observation |
| Melting Point | 150-152 °C | [3] |
| Optical Rotation | Data not available. The precursor, (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, exhibits significant levorotation. | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. Insoluble in water. | General chemical principles |
The Critical Role of (R)-Stereochemistry
The absolute configuration at the C5 position of the furanone ring is the most critical feature of this molecule. Biological systems, being inherently chiral, often exhibit high stereoselectivity. An enzyme's active site or a receptor's binding pocket will preferentially interact with one enantiomer over the other.
The use of an enantiopure starting material like R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone eliminates the need for costly and often inefficient chiral separations or asymmetric synthesis steps later in a synthetic sequence. This "chiral pool" approach ensures that the desired stereochemistry is locked in from the beginning, which is paramount for developing drugs with:
-
Enhanced Potency: The desired enantiomer fits the biological target optimally.
-
Improved Safety Profile: The other enantiomer may be inactive, less active, or even contribute to off-target toxicity.[2]
-
Simpler Pharmacokinetics: A single enantiomer often leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Synthesis: A Strategic Protection Protocol
The synthesis of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a classic example of a protection group strategy. The process involves the selective protection of the primary alcohol of its precursor, (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone.
Causality of Experimental Design:
The choice of trityl chloride (Tr-Cl) is deliberate. The reaction proceeds through a sterically demanding Sₙ1 mechanism, forming a highly stable trityl carbocation intermediate.[5] This steric bulk makes the reaction highly selective for the less-hindered primary hydroxyl group over any secondary or tertiary alcohols that might be present in more complex substrates. Pyridine is typically used as the solvent and as a base to neutralize the HCl byproduct generated during the reaction.[4][5]
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol:
This protocol is a representative method for the selective tritylation of a primary alcohol and should be adapted and optimized as necessary.[4][5][6]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone (1.0 equiv.) in anhydrous pyridine.
-
Addition of Reagent: Add trityl chloride (1.2 equiv.) to the solution in one portion. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction flask in an ice-water bath and slowly add methanol to quench any unreacted trityl chloride.
-
Solvent Removal: Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product as a white solid.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step. The following methods form a self-validating system to ensure product quality.
Analytical Workflow Diagram:
Caption: Workflow for the analytical validation of the final product.
Expected Spectral Data:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted values based on analogous structures in CDCl₃)[2][7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.50 | Multiplet | 15H | Ar-H | Aromatic protons of the three phenyl rings of the trityl group. |
| ~ 4.60 - 4.75 | Multiplet | 1H | CH -O | Methine proton at the C5 stereocenter. |
| ~ 3.20 - 3.40 | Multiplet (dd) | 2H | CH₂ -OTr | Diastereotopic methylene protons adjacent to the trityl ether. |
| ~ 2.40 - 2.70 | Multiplet | 2H | CH₂ -C=O | Methylene protons alpha to the carbonyl group. |
| ~ 2.00 - 2.20 | Multiplet | 2H | CH₂ | Methylene protons at the C4 position. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted values based on analogous structures in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 177 | C =O | Lactone carbonyl carbon. |
| ~ 144 | Ar-C (quat) | Quaternary aromatic carbons of the trityl group attached to the central carbon. |
| ~ 127 - 129 | Ar-C H | Aromatic methine carbons of the trityl group. |
| ~ 87 | C (Ph)₃ | Central quaternary carbon of the trityl group. |
| ~ 78 | C 5-O | Methine carbon at the C5 stereocenter. |
| ~ 65 | C H₂-OTr | Methylene carbon of the protected side chain. |
| ~ 29 | C 3 | Methylene carbon alpha to the carbonyl. |
| ~ 23 | C 4 | Methylene carbon at the C4 position. |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 2950, 2870 | Medium | Aliphatic C-H Stretch |
| ~ 1775 | Strong | C=O Stretch (Lactone) |
| ~ 1595, 1490, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1150, 1070 | Strong | C-O Stretch (Ether and Lactone) |
Applications in Drug Development
The primary utility of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is as a versatile chiral synthon. The trityl-protected side chain serves as a stable handle, which can be revealed later in a synthesis to be a primary alcohol. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or used as a nucleophile.
A key application area is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral therapies.[9] The furanone ring serves as a mimic or precursor to the ribose sugar moiety found in natural nucleosides.
Illustrative Synthetic Application:
The following diagram illustrates a conceptual pathway where the building block is used to create a carbocyclic nucleoside analogue, a class of compounds with potential antiviral activity.
Caption: Conceptual pathway for antiviral synthesis.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is crucial to ensure safety.
-
Hazard Identification: While a specific MSDS is not widely available, the compound should be handled as a potentially harmful chemical. It may cause skin, eye, and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust protection, combined with the inherent chirality of the furanone core, provides a reliable and powerful starting point for drug discovery campaigns targeting a wide range of diseases. The principles of protection group chemistry and chiral pool synthesis embodied by this molecule remain central to the art and science of modern organic chemistry.
References
-
ChemWhat. (n.d.). R(-)-二氫-5-三苯甲基氧基-2(3H)-呋喃酮CAS#: 78158-90-4. ChemWhat. [Link]
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure. [Link]
-
Hakimelahi, G. H., & Mohanazadeh, F. (1989). A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds. J. Sci. I. R. Iran, 1(1). [Link]
-
Mussadiq, H., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. ResearchGate. [Link]
-
Liu, F. W., et al. (2015). Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base. Chemistry & Biodiversity, 12(5), 813-22. [Link]
-
Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1485. [Link]
-
BD. (2021). SAFETY DATA SHEET. BD Regulatory Documents. [Link]
-
Gianturco, M. A., et al. (1964). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives. Tetrahedron, 20, 1763. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
RSC. (n.d.). Supporting Information. Rsc.org. [Link]
-
Regeneron ISEF. (2025). CHEM005 - Total Synthesis of Novel Antivirotics. Regeneron ISEF. [Link]
-
Uddin, R., et al. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. [Link]
Sources
- 1. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [total-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. CHEM005 - Total Synthesis of Novel Antivirotics | ISEF [isef.net]
- 10. regdocs.bd.com [regdocs.bd.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. download.basf.com [download.basf.com]
